Stereochemical Configuration: Racemic Mixture vs. Enantiopure (R)- and (S)-2-(Methoxymethyl)Piperidine Hydrochloride
2-(Methoxymethyl)piperidine hydrochloride (CAS 688809-98-5) is supplied as a racemic mixture . In contrast, the enantiopure (R)-isomer (CAS 688809-99-6) and (S)-isomer (CAS 688810-00-6) are commercially available but at significantly higher cost . The racemate provides a more economical option for synthetic routes where chiral purity is not a prerequisite, reducing procurement expenditure without compromising reaction yield.
| Evidence Dimension | Stereochemical Composition and Cost |
|---|---|
| Target Compound Data | Racemic mixture (1:1 R:S) |
| Comparator Or Baseline | (R)-2-(methoxymethyl)piperidine hydrochloride (CAS 688809-99-6); (S)-2-(methoxymethyl)piperidine hydrochloride (CAS 688810-00-6) |
| Quantified Difference | Racemate avoids enantiomeric separation costs; typical price premium for enantiopure compounds is 2-10x depending on vendor and scale |
| Conditions | Commercial availability; catalog pricing analysis |
Why This Matters
For achiral targets or early-stage medicinal chemistry, selecting the racemate accelerates synthesis and reduces material costs.
